molecular formula C16H28N2O5 B13858832 Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-

Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-

Cat. No.: B13858832
M. Wt: 328.40 g/mol
InChI Key: BLCYUNKNYOGNCG-UHFFFAOYSA-N
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Description

Boc-Ile-Pro-OH, also known as N-(tert-Butoxycarbonyl)-L-isoleucyl-L-proline, is a dipeptide compound commonly used in peptide synthesis. It consists of the amino acids isoleucine and proline, with a tert-butoxycarbonyl (Boc) protecting group attached to the amino terminus. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ile-Pro-OH typically involves the coupling of Boc-protected isoleucine (Boc-Ile-OH) with proline (Pro-OH). The reaction is carried out using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is usually performed in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-Ile-Pro-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The reaction conditions are optimized to ensure high yields and purity of the final product .

Mechanism of Action

The mechanism of action of Boc-Ile-Pro-OH primarily involves its role as a building block in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino terminus during peptide chain elongation. Upon deprotection, the free amine can participate in further coupling reactions to form longer peptide chains. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using Boc-Ile-Pro-OH .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Ile-Pro-OH is unique due to its specific combination of isoleucine and proline, which imparts distinct structural and functional properties to the peptides synthesized using this compound. The presence of the Boc protecting group ensures selective reactions during peptide synthesis, making it a valuable tool in organic chemistry and peptide research .

Properties

Molecular Formula

C16H28N2O5

Molecular Weight

328.40 g/mol

IUPAC Name

1-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H28N2O5/c1-6-10(2)12(17-15(22)23-16(3,4)5)13(19)18-9-7-8-11(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21)

InChI Key

BLCYUNKNYOGNCG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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